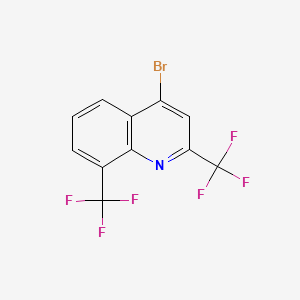

4-Bromo-2,8-bis(trifluoromethyl)quinoline

Descripción

Quinolines, bicyclic aromatic nitrogen heterocycles, are integral to the field of medicinal chemistry and materials science. nih.govnih.gov Their inherent structural features allow for diverse chemical modifications, leading to a vast library of derivatives with a wide array of biological and physical properties. nih.govresearchgate.net

The strategic placement of multiple functional groups on the quinoline (B57606) core, creating polyfunctionalized scaffolds, is a key strategy in modern organic synthesis. rsc.org This approach allows for the fine-tuning of a molecule's electronic properties, steric profile, and reactivity, thereby enabling the targeted design of compounds with specific functions. researchgate.netrsc.org The functionalization at various positions of the quinoline ring can lead to derivatives with distinct pharmacological activities. nih.govnih.gov The versatility of the quinoline structure serves as a crucial building block for synthesizing complex molecules. researchgate.net

The ability to introduce different substituents facilitates a broad range of chemical transformations, paving the way for the creation of novel compounds with desired characteristics through both nucleophilic and electrophilic substitution reactions. researchgate.net This adaptability has made polyfunctionalized quinolines a privileged scaffold in the discovery of new therapeutic agents and advanced materials. researchgate.netrsc.org

The presence of both a bromine atom and two trifluoromethyl groups on the quinoline ring of 4-Bromo-2,8-bis(trifluoromethyl)quinoline is a deliberate design choice that imparts unique chemical reactivity and properties to the molecule.

The bromine atom at the 4-position is a versatile functional handle. Its presence allows for a variety of subsequent chemical modifications, most notably through palladium-catalyzed cross-coupling reactions. researchgate.net This enables the introduction of a wide range of other functional groups, making it a valuable building block for creating more complex molecular architectures. The reactivity of the bromine atom facilitates the elaboration of the quinoline core, expanding the accessible chemical space for drug discovery and materials science. researchgate.net

The trifluoromethyl (-CF3) groups at the 2- and 8-positions significantly influence the compound's properties. The trifluoromethyl group is a strong electron-withdrawing substituent known for its ability to enhance metabolic stability and lipophilicity in molecules. mdpi.comresearchgate.net The incorporation of -CF3 groups can profoundly affect a compound's solubility, stability, and molecular conformation. hovione.com These modifications are critical in drug design for improving pharmacokinetic profiles and binding selectivity. mdpi.com The high electronegativity of the fluorine atoms in the -CF3 group can also lead to improved interactions with biological targets. mdpi.comnih.gov

The combination of these strategically placed functional groups makes this compound a highly valuable intermediate in organic synthesis, offering multiple avenues for further chemical exploration and the development of novel functional molecules.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C11H4BrF6N |

| Molecular Weight | 344.05 g/mol |

| CAS Number | 35853-45-3 |

| Appearance | Solid (predicted) |

| Melting Point | 78 - 82 °C |

| Boiling Point | 312.7 °C at 760 mmHg (predicted) |

| Density | 1.78 g/cm³ (predicted) |

This data is based on predicted values and may vary. quinoline-thiophene.com

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2,8-bis(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4BrF6N/c12-7-4-8(11(16,17)18)19-9-5(7)2-1-3-6(9)10(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXALAFAFIXJDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4BrF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399008 | |

| Record name | 4-Bromo-2,8-bis(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35853-45-3 | |

| Record name | 4-Bromo-2,8-bis(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35853-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,8-bis(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Functionalization of 4 Bromo 2,8 Bis Trifluoromethyl Quinoline

Transformations at the Bromo Position of Quinolines

The carbon-bromine bond at the C4 position of the quinoline (B57606) ring is the primary site for functionalization. This position is activated towards both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing a gateway to a diverse range of derivatives.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and halogenated quinolines are excellent substrates for these transformations. The bromo group at the 4-position of 4-bromo-2,8-bis(trifluoromethyl)quinoline is particularly well-suited for such reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent. For this compound, a typical Suzuki reaction would involve reacting it with an arylboronic acid in the presence of a palladium catalyst (like Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (such as Na₂CO₃ or Cs₂CO₃) to yield a 4-aryl-2,8-bis(trifluoromethyl)quinoline. researchgate.netresearchgate.net The reaction is highly versatile and tolerates a wide range of functional groups on the boronic acid partner. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Research on the closely related isomer, 4,8-dibromo-2-(trifluoromethyl)quinoline, demonstrates the feasibility and conditions for such transformations. nih.gov A twofold Sonogashira reaction on this dibromo isomer with various terminal alkynes proceeded in good to excellent yields, suggesting that the 4-bromo position is highly reactive under these conditions. nih.gov The reaction typically employs a palladium catalyst like PdCl₂(PPh₃)₂, a copper salt such as CuI, and an amine base like triethylamine (B128534) (TEA) which can also serve as the solvent. wikipedia.orgnih.gov

Table 1: Exemplary Sonogashira Coupling Conditions based on a Related Substrate

| Entry | Alkyne Substrate | Catalyst System | Base/Solvent | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | 92 |

| 2 | 4-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | TEA | 99 |

| 3 | 1-Ethynyl-4-methoxybenzene | PdCl₂(PPh₃)₂ / CuI | TEA | 95 |

| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | 99 |

| Data derived from the twofold Sonogashira reaction of 4,8-dibromo-2-(trifluoromethyl)quinoline, demonstrating the reactivity of the 4-position. nih.gov |

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene. While specific examples for this compound are not prevalent, the general mechanism is applicable. The reaction would likely proceed using a palladium catalyst to afford 4-alkenyl-2,8-bis(trifluoromethyl)quinoline derivatives. researchgate.net

Nucleophilic Aromatic Substitution Reactions on Halogenated Quinoline Scaffolds

The two strongly electron-withdrawing trifluoromethyl groups significantly activate the quinoline ring for nucleophilic aromatic substitution (SₙAr) at the halogen-bearing C4 position. mdpi.com This allows for the direct displacement of the bromide ion by a variety of nucleophiles under relatively mild conditions. The reaction proceeds via a two-step addition-elimination mechanism, where the formation of the negatively charged Meisenheimer intermediate is stabilized by the electron-withdrawing CF₃ groups. nih.gov

A documented example of this reactivity is the synthesis of Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate. nih.gov In this transformation, the bromine atom of this compound is displaced by the oxygen nucleophile from methyl 2-hydroxyacetate to form an ether linkage. This reaction demonstrates the utility of SₙAr for installing oxygen-based functional groups at the C4 position. Other common nucleophiles used in SₙAr reactions with activated aryl halides include amines and thiols. researchgate.netmdpi.com

Palladium-Catalyzed Amination and Other Heteroatom Couplings

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is highly effective for coupling aryl halides with a vast array of primary and secondary amines. researchgate.net For this compound, this reaction provides a direct route to 4-amino-2,8-bis(trifluoromethyl)quinoline derivatives.

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org Studies on related bromo-quinolines have shown that this method is robust, yielding products in good to excellent yields. rsc.org For instance, the selective amination of 6-bromo-2-chloroquinoline (B23617) demonstrates that aryl bromides are suitable substrates for this transformation, even in the presence of other reactive sites. nih.gov

Table 2: Typical Buchwald-Hartwig Amination Reaction Components

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Amine | Morpholine, Aniline (B41778), etc. | Nucleophile |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst |

| Ligand | BINAP, Xantphos, etc. | Stabilizes catalyst, facilitates reaction steps |

| Base | NaOt-Bu, Cs₂CO₃ | Deprotonates amine, promotes reductive elimination |

| Solvent | Toluene, Dioxane | Reaction medium |

| This table outlines the general components required for a successful Buchwald-Hartwig amination reaction. wikipedia.orgresearchgate.net |

Beyond C-N bond formation, palladium-catalyzed methods can also be used to form C-O and C-S bonds, providing access to aryl ethers and thioethers, respectively, from the 4-bromo precursor.

Reactivity of the Trifluoromethyl Groups in Quinoline Systems

Selective C-F Bond Transformations within Trifluoromethyl Moieties

The activation and functionalization of a C-F bond within a trifluoromethyl group is one of the most challenging transformations in organic chemistry due to the high bond dissociation energy of the C-F bond. researchgate.net Consequently, reactions involving the direct transformation of the CF₃ groups on the quinoline ring are not common.

Current research in the broader field of organofluorine chemistry is focused on developing methods for such transformations. These strategies often involve transition-metal catalysis or the use of strong Lewis acids, like silyl (B83357) cations, to mediate fluoride (B91410) abstraction. researchgate.netrsc.org While these methods are being developed for various trifluoromethylarenes, their application to complex heterocyclic systems like this compound remains a largely unexplored frontier. Such transformations, if developed, could provide novel pathways to partially fluorinated quinoline derivatives.

Influence of Trifluoromethyl Groups on Quinoline Ring Reactivity

The two trifluoromethyl groups at the C2 and C8 positions exert a profound influence on the chemical properties of the quinoline ring system through their potent, electron-withdrawing inductive effects. nih.gov

Activation towards Nucleophilic Attack: As discussed in section 3.1.2, the CF₃ groups make the electron-deficient quinoline ring more susceptible to attack by nucleophiles. This effect is particularly pronounced for the activation of the C4 position for SₙAr reactions.

Deactivation towards Electrophilic Substitution: Conversely, the strong deactivating nature of the CF₃ groups makes the quinoline ring highly resistant to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). Electrophiles are less likely to attack the electron-poor aromatic system. mdpi.com

Increased Acidity of C-H Bonds: The inductive pull of the CF₃ groups can increase the acidity of the protons on the quinoline ring, potentially facilitating directed metallation reactions.

Enhanced Reaction Rates in Synthesis: The presence of CF₃ groups can accelerate synthetic steps leading to the quinoline core. For example, the introduction of two trifluoromethyl groups in a 1,3-diketone reactant was found to significantly accelerate the catalyst-free condensation reaction with m-phenylenediamine (B132917) to form the quinoline ring system, even allowing the reaction to proceed in water at room temperature. nih.gov

Increased Chemical Stability: The CF₃ group can enhance the metabolic and chemical stability of the molecule, a property that is highly valuable in medicinal chemistry. nih.gov This stability makes the 2,8-bis(trifluoromethyl)quinoline (B3046767) scaffold a robust platform for further functionalization.

Site-Selective C-H Functionalization of the Quinoline Core

The direct functionalization of carbon-hydrogen bonds has emerged as a powerful and atom-economical strategy for the synthesis and modification of complex organic molecules. For the quinoline system, the inherent differences in the electronic environment of the C-H bonds on both the pyridine (B92270) and benzene (B151609) rings allow for various regioselective transformations.

Transition-Metal-Catalyzed C-H Activation at Distal and Proximal Positions (e.g., C3, C5-C7, C8)

Transition-metal catalysis is a key technology for achieving site-selective C-H activation. The regioselectivity is often governed by the choice of metal catalyst, ligands, and directing groups. For quinoline systems, functionalization at the C2 and C8 positions is often facilitated by the coordinating ability of the quinoline nitrogen.

Functionalization at more remote positions, such as C3, C5, C6, and C7, is more challenging and typically requires specialized catalytic systems or directing groups to overcome the inherent reactivity patterns of the quinoline nucleus. While numerous studies have detailed the C-H functionalization of various substituted quinolines at these positions, specific data for this compound is not available. The electron-withdrawing nature of the trifluoromethyl groups at C2 and C8 is expected to significantly influence the reactivity of the C-H bonds throughout the quinoline core, but the precise outcomes of such reactions have yet to be experimentally determined and reported.

Direct Arylation, Alkylation, and Heteroarylation Strategies

Direct C-H arylation, alkylation, and heteroarylation are powerful methods for the formation of C-C bonds, enabling the introduction of diverse substituents onto the quinoline scaffold. These reactions are typically catalyzed by transition metals such as palladium, rhodium, or copper.

The success and regioselectivity of these transformations are highly dependent on the substrate's electronic properties. For electron-deficient quinolines, such as the title compound is predicted to be, specific catalytic systems are often required to achieve efficient C-H activation and subsequent coupling. Although a wide range of methodologies exist for the direct C-H functionalization of various quinolines, the scientific literature does not currently contain specific examples or data tables detailing the application of these strategies to this compound.

Electrochemical C-H Acylation and Thiolation of Quinoline Systems

Electrochemical methods offer a green and often highly selective alternative to traditional chemical oxidants in C-H functionalization reactions. Electrochemical C-H acylation and thiolation have been successfully applied to a variety of heterocyclic systems, including quinolines. These methods can proceed under mild conditions and often exhibit unique regioselectivity compared to conventional methods.

The application of electrochemical C-H acylation and thiolation to quinoline systems has been documented, showcasing the potential for functionalization at various positions. However, research specifically detailing the electrochemical C-H functionalization of this compound is not present in the current body of scientific literature. The electrochemical behavior and reactivity of this particular substrate would need to be investigated to determine the feasibility and outcomes of such transformations.

In-depth Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A thorough review of publicly accessible scientific databases and chemical literature reveals a significant gap in the detailed analytical characterization of the compound This compound . While the existence of this chemical, identified by its CAS Number 35853-45-3 and molecular formula C₁₁H₄BrF₆N, is confirmed through various commercial suppliers, comprehensive spectroscopic data from advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are not available in published research.

Consequently, it is not possible to provide a detailed, data-driven article on the advanced spectroscopic and analytical characterization of this specific molecule as requested. The required empirical data for Proton (¹H) NMR, Carbon-13 (¹³C) NMR, Fluorine-19 (¹⁹F) NMR, two-dimensional NMR techniques, High-Resolution Mass Spectrometry (HRMS), and Tandem Mass Spectrometry (MS/MS) have not been publicly reported.

To generate a scientifically accurate and authoritative article on this topic, original research involving the acquisition and interpretation of these spectra would be necessary. Such an analysis would provide the foundational data to discuss the structural elucidation and fragmentation analysis of This compound . Without this primary data, any attempt to detail its spectroscopic characteristics would be speculative and fall short of the required scientific rigor.

Advanced Spectroscopic and Analytical Characterization of 4 Bromo 2,8 Bis Trifluoromethyl Quinoline

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of 4-Bromo-2,8-bis(trifluoromethyl)quinoline from reaction mixtures and for the precise assessment of its purity. The selection of a suitable technique depends on the compound's physicochemical properties and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a primary technique for verifying the purity of synthesized this compound. Due to the compound's aromatic and halogenated nature, reverse-phase HPLC is particularly effective. In this method, a nonpolar stationary phase is used with a polar mobile phase, causing the compound to be retained based on its hydrophobicity.

Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector settings to achieve optimal separation from impurities and starting materials. A common approach for quinoline-based compounds involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a gradient elution to resolve compounds with different polarities. UV detection is well-suited for this molecule due to the chromophoric quinoline (B57606) ring system, with monitoring commonly performed around 254 nm. Purity levels are determined by integrating the peak area of the main compound relative to the total peak area in the chromatogram.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Value/Description |

| Column | Reverse-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 254 nm |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

Direct analysis of this compound by Gas Chromatography (GC) can be challenging due to its relatively high molecular weight (344.05 g/mol ) and potential for thermal degradation at high temperatures. scbt.comlgcstandards.com GC is best suited for thermally stable and volatile compounds.

To facilitate GC analysis, derivatization may be employed to convert the compound into a more volatile and thermally stable analogue. umich.edu However, for a molecule lacking active hydrogen atoms (like -OH or -NH2), standard derivatization techniques such as silylation or acylation are not applicable. Therefore, GC is more commonly used for analyzing more volatile precursors or potential byproducts in the synthesis route rather than the final product itself. If direct analysis is attempted, a high-temperature capillary column with a thin film of a stable stationary phase would be required, coupled with a carefully optimized temperature program to prevent compound degradation.

Table 2: Hypothetical GC Method Parameters

| Parameter | Value/Description |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min) to 300 °C at 15 °C/min (hold 10 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp. | 310 °C |

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are invaluable for the unambiguous characterization of this compound and its related impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for analyzing the compound directly. After separation via HPLC, the eluent is directed into a mass spectrometer. This allows for the determination of the molecular weight of the parent compound and the identification of trace byproducts, even those co-eluting with the main peak, by analyzing their mass-to-charge ratios and fragmentation patterns. This technique is crucial for confirming the identity of the product and elucidating the structures of unknown impurities. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation of volatile compounds by GC with their detection and identification by MS. For this compound, this would be most applicable for identifying volatile impurities from the synthesis. The mass spectrometer fragments the eluted compounds into characteristic ions, and the resulting mass spectrum acts as a "molecular fingerprint." core.ac.uk This spectrum can be compared against established libraries, such as those from NIST and WILEY, to confirm the identity of known compounds. core.ac.uk

Table 3: Applications of Hyphenated Techniques

| Technique | Primary Application for this compound |

| LC-MS | - Confirms molecular weight of the final product. - Identifies and characterizes non-volatile or thermally sensitive impurities. - Provides structural information from fragmentation patterns. |

| GC-MS | - Identifies volatile starting materials or byproducts in the reaction mixture. - Confirms the structure of known volatile impurities by library matching. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and the conformation of the molecule. For a compound like this compound, obtaining a single crystal suitable for analysis is the first critical step. This is typically achieved through slow evaporation of a saturated solution of the compound in an appropriate solvent, such as methanol. acs.orgmdpi.com

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions are determined. acs.org The resulting structural data allows for the precise measurement of all geometric parameters of the molecule and reveals how the molecules pack together in the crystal lattice, including any significant intermolecular interactions like halogen bonding or π-stacking. mdpi.com This information is fundamental to understanding the compound's solid-state properties.

Table 4: Crystallographic Data Determined from X-ray Analysis

| Data Category | Specific Parameters |

| Crystal Data | Crystal system, Space group, Unit cell dimensions (a, b, c, α, β, γ), Volume, Z (molecules per unit cell) |

| Structural Data | Atomic coordinates, Bond lengths, Bond angles, Torsion angles |

| Refinement Details | R-factor, Goodness-of-fit |

| Intermolecular Forces | Hydrogen bonds, Halogen bonds, π-π stacking distances |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.gov These techniques are complementary and are used to confirm the successful synthesis of this compound by identifying its characteristic vibrational modes. researchgate.net

Infrared (FT-IR) Spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The spectrum provides a distinct fingerprint of the compound. For this compound, key absorptions would include C=C and C=N stretching vibrations from the quinoline ring, C-Br stretching, and strong, characteristic bands corresponding to the C-F bonds of the two trifluoromethyl groups. dergipark.org.tr

Raman Spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic peaks for the quinoline aromatic system and the C-F bonds. The combination of IR and Raman spectra, often supported by Density Functional Theory (DFT) calculations, allows for a comprehensive assignment of the vibrational modes of the molecule. researchgate.netresearchgate.netnih.gov

Table 5: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Bond Type | Expected Wavenumber Range (cm⁻¹) | Technique |

| Quinoline Ring | Aromatic C=C / C=N Stretch | 1620 - 1450 | IR, Raman |

| Trifluoromethyl | C-F Stretch (asymmetric & symmetric) | 1350 - 1100 (strong) | IR, Raman |

| Trifluoromethyl | F-C-F Bend | ~ 650 | IR |

| Bromo Substituent | C-Br Stretch | 700 - 500 | IR, Raman |

Computational and Theoretical Studies on Brominated and Trifluoromethylated Quinolines

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of molecules. These methods provide a fundamental understanding of how electron distribution influences stability and chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic properties and reaction pathways of complex molecules. nih.gov It allows for the detailed examination of reaction mechanisms, including the identification of transition states and intermediates, which helps in predicting the most probable course of a chemical transformation.

For halogenated and trifluoromethylated quinolines, DFT studies can elucidate the mechanisms of key reactions such as nucleophilic aromatic substitution (SNAr). nih.gov The presence of two strongly electron-withdrawing trifluoromethyl (-CF3) groups on the quinoline (B57606) ring significantly lowers the electron density of the aromatic system. This electronic deficit makes the C-Br bond at the 4-position highly susceptible to attack by nucleophiles.

DFT calculations can model the entire reaction coordinate for an SNAr reaction. This involves:

Nucleophilic Attack: Modeling the approach of a nucleophile to the C-4 carbon, leading to the formation of a high-energy intermediate known as a Meisenheimer complex.

Transition State Analysis: Calculating the energy barrier (activation energy) required to form the transition state. A lower energy barrier indicates a faster reaction.

Leaving Group Departure: Simulating the cleavage of the C-Br bond to expel the bromide ion and form the final product.

These computational studies can predict how different nucleophiles will react and how solvent effects might influence the reaction rate and outcome, providing valuable guidance for synthetic chemists. researchgate.netacs.org For instance, DFT could be used to compare the activation energies for the substitution of bromine with various nucleophiles, thereby predicting the feasibility and regioselectivity of the reaction.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. nih.gov The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

In 4-bromo-2,8-bis(trifluoromethyl)quinoline, the potent electron-withdrawing effects of the two -CF3 groups and the bromine atom are expected to significantly lower the energies of both the HOMO and LUMO. A low-energy LUMO indicates a strong electrophilic character, making the molecule a good electron acceptor. The LUMO is likely localized over the quinoline ring system, particularly at the C-4 position, marking it as the primary site for nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. rsc.org These descriptors, derived from DFT calculations, provide a standardized way to compare the reactivity of different molecules. nih.gov

Table 1: Calculated Reactivity Descriptors for Quinoline and a Hypothetical Analysis for this compound

| Descriptor | Formula | Quinoline (Illustrative Value) researchgate.net | This compound (Predicted Trend) | Predicted Implication |

| HOMO Energy (EHOMO) | - | ~ -6.2 eV | Lower | Less likely to donate electrons |

| LUMO Energy (ELUMO) | - | ~ -0.8 eV | Significantly Lower | More likely to accept electrons (more electrophilic) |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.4 eV | Smaller | More reactive, particularly towards nucleophiles |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.7 eV | Lower | Softer, more polarizable, and more reactive |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~ 3.5 eV | Higher | Stronger ability to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | Moderate | Higher | Stronger electrophilic character |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While the quinoline core of this compound is a rigid, planar structure, the trifluoromethyl groups at positions 2 and 8 possess rotational freedom around their respective C-C bonds. Molecular modeling and molecular dynamics (MD) simulations can be used to explore the conformational preferences of these groups.

Conformational analysis helps determine the most stable (lowest energy) arrangement of the -CF3 groups. Steric hindrance between the fluorine atoms and adjacent atoms on the quinoline ring can create rotational energy barriers. MD simulations can further provide a dynamic view of the molecule's behavior over time, showing how the -CF3 groups rotate and flex at different temperatures or in different solvent environments. This information is crucial for understanding how the molecule's shape influences its packing in a crystal lattice or its interaction with a biological target.

Prediction of Spectroscopic Parameters

Computational methods are highly effective at predicting various spectroscopic parameters, which can be used to confirm the identity and structure of a synthesized compound by comparing theoretical data with experimental results. nih.gov

DFT calculations can accurately predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of molecules.

NMR Spectroscopy: By calculating the magnetic shielding of each nucleus (1H, 13C, 19F), a theoretical NMR spectrum can be generated. For this compound, this would involve predicting the chemical shifts for the protons on the quinoline ring, the various carbon atoms, and, importantly, the fluorine atoms of the two distinct -CF3 groups. Comparing these predicted shifts with experimental data serves as a powerful tool for structural verification. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can also be calculated using DFT. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=N stretching of the quinoline ring, C-Br stretching, and the characteristic strong C-F stretching vibrations of the trifluoromethyl groups. The resulting theoretical IR spectrum can be directly compared to an experimental spectrum to identify key functional groups and confirm the molecule's structure.

The electronic absorption and emission properties of a molecule can be simulated using Time-Dependent Density Functional Theory (TD-DFT). rsc.org These calculations predict the electronic transitions that occur when a molecule absorbs or emits light.

UV-Vis Absorption: TD-DFT calculations can predict the wavelength of maximum absorption (λmax) for the electronic transitions within the molecule, such as π → π* and n → π* transitions, which are characteristic of aromatic systems like quinoline. The substituents (-Br and -CF3) can cause shifts in these absorption bands compared to the parent quinoline molecule.

Fluorescence Emission: By first optimizing the geometry of the molecule in its first excited state, TD-DFT can then be used to simulate the fluorescence emission spectrum. This provides a prediction of the emission wavelength and can help characterize the molecule's photophysical properties. Such computational insights are valuable for designing molecules with specific optical properties for applications in materials science or as fluorescent probes.

Advanced Applications of 4 Bromo 2,8 Bis Trifluoromethyl Quinoline Scaffolds in Materials Science and Supramolecular Chemistry

Quinoline (B57606) Derivatives in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The rigid, planar structure and rich electronic properties of the quinoline scaffold make it an attractive building block for creating highly ordered, porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). The incorporation of bromine and trifluoromethyl groups, as seen in 4-bromo-2,8-bis(trifluoromethyl)quinoline, offers additional functionalities for designing advanced materials.

Design and Synthesis of Brominated/Trifluoromethylated Quinoline-Linked COFs

COFs are constructed from organic building blocks linked by strong covalent bonds, forming crystalline, porous structures. sciopen.comnih.gov The synthesis of quinoline-linked COFs has been achieved through various methods, notably multicomponent reactions like the Doebner reaction, which can combine reversible and irreversible bond-forming steps to yield robust and crystalline frameworks. researchgate.net These reactions can create quinoline-4-carboxylic acid linkages that enhance the stability and functionality of the resulting COF. Another approach involves a silver-catalyzed three-component one-pot reaction to generate stable quinoline-linked COFs with extended π-conjugation. researchgate.net

While the direct use of this compound as a monomer in COF synthesis is not yet prominently documented, its structure is highly suitable for such applications. The design principles for COFs suggest that this molecule could serve as a valuable linker for several reasons:

Structural Rigidity: The quinoline core provides a rigid segment necessary for forming an ordered, porous framework.

Tunable Electronics: The two electron-withdrawing trifluoromethyl (CF₃) groups significantly influence the electronic properties of the quinoline system. This electronic tuning is crucial for applications in catalysis and electronics.

Reactive Handle: The bromine atom at the 4-position serves as a versatile reactive site. It can be used for post-synthetic modification (PSM) of the COF, allowing for the introduction of other functional groups after the framework has been constructed. This enables the tailoring of the pore environment for specific applications.

The synthesis of such COFs would likely follow established multicomponent reaction pathways, where the amine and aldehyde precursors react to form an imine-linked framework which is then irreversibly converted to the more stable quinoline linkage. researchgate.net The inherent stability of the trifluoromethyl groups would likely be maintained throughout this process, yielding a chemically robust and functional material.

Integration into MOF Structures as Ligands

Metal-Organic Frameworks (MOFs) are hybrid materials composed of metal ions or clusters connected by organic linker molecules, known as ligands. ugr.es The modular nature of MOF synthesis allows for the rational design of materials with tailored properties by carefully selecting these components. ugr.es Quinoline derivatives have been successfully integrated as ligands in MOF structures, creating functional materials for sensing and catalysis. rsc.orgnih.gov

For example, quinoline-2,6-dicarboxylic acid has been used to synthesize a luminescent zirconium-based MOF capable of ultrasensitive detection of 4-nitrophenol and Fe³⁺ ions. rsc.org Similarly, MOFs based on the biquinoline ligand 2,2′-bicinchoninic acid have been shown to be effective catalysts for organic transformations. nih.govresearchgate.net

The this compound scaffold is a promising candidate for designing novel MOF ligands. While the parent molecule itself may not have the necessary coordinating groups (like carboxylates or pyridyl-type nitrogens) to directly link metal centers, it can be readily modified. The bromine atom can be converted into a coordinating group, such as a carboxylic acid or a triazole, through established organic reactions. This functionalized ligand could then be used in solvothermal synthesis to build new MOF structures.

The integration of this scaffold would offer distinct advantages:

Enhanced Stability: The trifluoromethyl groups can improve the thermal and chemical stability of the resulting MOF.

Electronic Modulation: The strong electron-withdrawing nature of the CF₃ groups would modulate the electronic environment of the metal centers, potentially enhancing their catalytic activity.

Functional Pores: The presence of the bulky and hydrophobic CF₃ groups within the MOF pores could create unique environments for selective guest adsorption or catalysis.

Optoelectronic Materials Based on Halogenated and Trifluoromethylated Quinoline Units

The unique conjugated structure of the this compound system, featuring electron delocalization, endows it with notable photophysical properties. quinoline-thiophene.com These characteristics make it and its derivatives highly promising for applications in optoelectronic devices, including sensors, bio-imaging agents, and organic light-emitting diodes (OLEDs). quinoline-thiophene.com

Development of Fluorescent Quinoline Derivatives for Sensing and Imaging Applications

Quinoline derivatives are widely explored as fluorescent probes due to their inherent luminescence and the ability to modulate their emission in response to environmental changes or the presence of specific analytes. The introduction of trifluoromethyl groups can further enhance these properties.

Research into trifluoromethylated quinoline-phenol Schiff bases has demonstrated their promising photophysical characteristics, including significant fluorescence quantum yields. beilstein-journals.orgnih.gov These compounds exhibit intramolecular charge-transfer (ICT) transitions, which are sensitive to solvent polarity and can be harnessed for sensing applications. nih.gov The photostability of these derivatives is another critical feature, ensuring their reliability in practical use. nih.gov The conjugated structure of molecules like this compound provides good photophysical properties, making them suitable for creating fluorescent probes for bio-imaging, which can help visualize physiological and pathological processes within organisms. quinoline-thiophene.com

The table below summarizes the photophysical properties of a series of (E)-2-(((2-aryl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol derivatives, showcasing the impact of different substituents and solvents on their optical behavior.

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |

|---|---|---|---|---|---|

| 3ba (R=Ph, R¹=H) | CHCl₃ | 374 | 459 | 85 | 0.80 |

| 3ba (R=Ph, R¹=H) | DMSO | 375 | 525 | 150 | 0.75 |

| 3bb (R=Ph, R¹=5-NEt₂) | CHCl₃ | 448 | 514 | 66 | 0.12 |

| 3bb (R=Ph, R¹=5-NEt₂) | DMSO | 444 | 561 | 117 | 0.20 |

| 3be (R=Ph, R¹=4-NO₂) | CHCl₃ | 378 | - | - | - |

| 3be (R=Ph, R¹=4-NO₂) | DMSO | 470 | - | - | - |

| 3da (R=4-FC₆H₄, R¹=H) | CHCl₃ | 374 | 457 | 83 | 0.75 |

| 3da (R=4-FC₆H₄, R¹=H) | DMSO | 375 | 523 | 148 | 0.69 |

Data sourced from Martins, M. A. P., et al. (2021). beilstein-journals.orgnih.gov

Organic Electronic Materials and Molecular Switches

The introduction of trifluoromethyl groups into organic molecules is a well-established strategy for developing high-performance materials for OLEDs. nih.gov The CF₃ group enhances molecular stability, lipophilicity, and resistance to degradation. nih.gov Crucially for electronic applications, it can also increase electron transport and reduce intermolecular stacking, which are beneficial for phosphorescent materials used in OLEDs. nih.gov

While specific applications of this compound as a molecular switch are not extensively detailed, its electronic properties, characterized by strong electron-withdrawing groups on the quinoline core, suggest a potential for creating molecules that can be switched between different states (e.g., optical or electronic) by an external stimulus.

Advanced Catalysis and Ligand Design

The unique electronic and structural features of this compound make it a valuable scaffold in the field of advanced catalysis and ligand design. The quinoline nitrogen can act as a coordinating site for metal centers, while the trifluoromethyl and bromo substituents provide tools for fine-tuning catalyst performance.

This compound and its derivatives can play a dual role: as a ligand in metal-catalyzed reactions and as an active component in photocatalysis.

Ligand for Metal Catalysis: The nitrogen atom in the quinoline ring can bind to a metal, forming a complex that can catalyze a variety of organic reactions. The presence of two powerful electron-withdrawing CF₃ groups significantly lowers the electron density on the quinoline ring and the coordinating nitrogen. This electronic modification can enhance the stability and activity of the metal catalyst. quinoline-thiophene.com The design of chiral ligands containing quinoline motifs is a significant area of research for asymmetric catalysis. researchgate.net Furthermore, this compound has been used as a synthetic precursor in the halogen-metal exchange process to create more complex ligands for potential therapeutic agents. researchgate.net

Photocatalysis: Certain α-trifluoromethylated quinoline derivatives have been developed as a new class of photoinduced-electron transfer (PET) donors. nih.gov These molecules can function as both a photosensitizer and an electron-transfer donor in a single, metal-free molecule. nih.gov Upon irradiation with light, they can initiate radical polymerizations or be used as reducing agents for organic synthesis, for instance, in the reduction of carbon-halogen bonds. nih.gov This demonstrates the potential of the trifluoromethylated quinoline core to participate directly in catalytic cycles driven by light.

The rational design of ligands is crucial for developing robust and efficient catalysts. escholarship.org The this compound scaffold offers a stable and electronically tunable platform for creating new ligands, where the bromine atom can be further functionalized to introduce additional binding sites or chiral elements, expanding its utility in asymmetric catalysis and other advanced chemical transformations.

Insufficient Information to Generate Article on "this compound" in Asymmetric Catalysis

Despite a comprehensive search of available scientific literature, there is currently insufficient specific information to construct a detailed article on the advanced applications of this compound scaffolds in the development of chiral ligands for asymmetric catalysis, as per the requested outline.

The investigation focused on two key areas: the use of chiral quinoline ligands derived from this specific compound in asymmetric catalysis (section 6.3.1) and the explicit role of its bromo and trifluoromethyl substituents in modulating catalytic performance (section 6.3.2).

The search for data on how the combined electronic and steric effects of the 4-bromo and 2,8-bis(trifluoromethyl) groups on this particular quinoline core influence enantioselectivity and catalytic efficiency in specific asymmetric reactions also did not yield the necessary specific examples or quantitative data. General principles regarding the impact of halogen and trifluoromethyl groups on catalyst performance are understood in the field of organic chemistry; however, applying these generalities to the specific, and likely complex, case of the this compound scaffold without direct experimental evidence would be speculative and would not meet the required standard of a scientifically accurate and authoritative article.

Therefore, due to the lack of specific research focused on the user-defined topic, it is not possible to generate the requested article with the required level of detail, accuracy, and adherence to the provided outline. Further research in the scientific community would be necessary to provide the foundational data for such an article.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-bromo-2,8-bis(trifluoromethyl)quinoline, and how do bromo vs. chloro intermediates influence yield and scalability?

Methodological Answer:

The synthesis of this compound typically involves halogenation of a quinoline precursor. A key intermediate, 2,8-bis(trifluoromethyl)quinolin-4-ol, is treated with POBr₃ at 75–150°C to yield the brominated product with 91% efficiency ( ). Alternatively, 4-chloro analogues (e.g., 4-chloro-2,8-bis(trifluoromethyl)quinoline) are cheaper and can undergo nucleophilic substitution with amines or cross-coupling reactions ( ).

- Bromo intermediates offer higher reactivity in lithiation reactions (e.g., with n-butyllithium at −78°C for aldehyde formation) but are costlier.

- Chloro intermediates are preferred for large-scale syntheses due to lower cost, though they may require harsher conditions (e.g., Fe-catalyzed oxidation for ketone formation) .

Table 1: Comparison of Intermediate Reactivity

| Intermediate | Reactivity | Cost | Common Applications |

|---|---|---|---|

| 4-Bromo | High | High | Lithiation, nucleophilic substitution |

| 4-Chloro | Moderate | Low | Cross-coupling, Fe-catalyzed oxidation |

Basic: How can NMR and X-ray crystallography be utilized to confirm the structural integrity of this compound derivatives?

Methodological Answer:

- ¹H NMR : Characteristic signals for the quinoline core include aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl groups (as singlets due to symmetry). For example, (2,8-bis-trifluoromethylquinolin-4-yl)-N-tert-butylethane-1,2-diamine shows distinct peaks for tert-butyl (δ 1.2 ppm) and ethylene (δ 2.7–3.1 ppm) groups ( ).

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystal structures. ORTEP-3 provides graphical visualization of bond angles and torsional strain, critical for verifying substituent positions ( ).

| Compound | Key ¹H NMR Peaks | Yield | Melting Point |

|---|---|---|---|

| (2,8-Bis-TFMQ-4-yl)-morpholin-ethylamine | δ 2.5–3.5 (morpholine), δ 4.1 (NH) | 60% | 95°C |

| (2,8-Bis-TFMQ-4-yl)-tert-butyl-diamine | δ 1.2 (tert-butyl), δ 3.0 (NH) | 56% | 90°C |

Advanced: How can cross-coupling reactions be optimized to functionalize the 4-position of this compound?

Methodological Answer:

Palladium or nickel catalysts are effective for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Suzuki Coupling : Use Pd(PPh₃)₄ with arylboronic acids in THF/water (3:1) at 80°C for 12 hours to introduce aryl groups.

- Buchwald-Hartwig Amination : Employ Pd₂(dba)₃ with Xantphos ligand and Cs₂CO₃ in toluene to attach amines ( ).

Critical Parameters : - Catalyst loading (1–5 mol%) and ligand choice (e.g., Xantphos for steric bulk).

- Microwave-assisted synthesis can reduce reaction time (e.g., 30 minutes at 120°C) .

Advanced: How should researchers design experiments to evaluate the antimycobacterial activity of 4-amino-substituted derivatives?

Methodological Answer:

- Strain Selection : Test against Mycobacterium tuberculosis H37Rv (drug-sensitive strain) and multidrug-resistant (MDR) variants.

- MIC Determination : Use microdilution assays in Middlebrook 7H9 broth. For example, derivatives like N1,N7-bis-(2,8-bis-TFMQ-4-yl)-heptane-1,7-diamine show MIC values of 1.25–2.5 µg/mL, comparable to first-line drugs ( ).

- Controls : Include isoniazid (MIC 0.03 µg/mL) and rifampicin (MIC 0.06 µg/mL) as positive controls.

Table 2: Antimycobacterial Activity ( )

| Derivative | MIC (µg/mL) | Notes |

|---|---|---|

| Compound 3 | 2.5 | Morpholine-ethylamine substituent |

| Compound 6 | 1.25 | Heptane-diamine linker |

Advanced: How can stereochemical challenges in synthesizing enantiopure derivatives be addressed?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate enantiomers.

- Asymmetric Synthesis : Corey’s dimethylsulfonium methylide generates epoxides with >90% enantiomeric excess (e.g., for Mefloquine precursors) ( ).

- X-ray Analysis : SHELXD/SHELXE can resolve enantiomer-specific hydrogen bonding patterns ( ).

Advanced: How should contradictory biological activity data between in vitro and in vivo models be analyzed?

Methodological Answer:

- Metabolic Stability : Test derivatives in liver microsomes (human/mouse) to assess CYP450-mediated degradation.

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. For instance, Mefloquine derivatives may show reduced efficacy in vivo due to rapid clearance .

- Data Reconciliation : Use multivariate analysis (e.g., PCA) to correlate structural features (logP, H-bond donors) with activity discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.